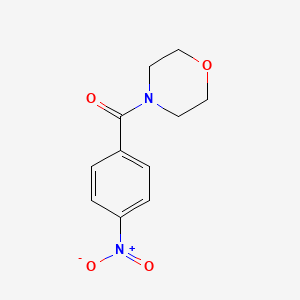

Morpholino(4-nitrophenyl)methanone

Vue d'ensemble

Description

Morpholino(4-nitrophenyl)methanone is a chemical compound with the molecular formula C11H12N2O4 . It is used for research and development purposes and is not intended for medicinal or household use .

Synthesis Analysis

The synthesis of morpholines, including Morpholino(4-nitrophenyl)methanone, has been a subject of significant research. Recent advances have focused on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

While specific chemical reactions involving Morpholino(4-nitrophenyl)methanone are not detailed in the search results, the safety data sheet suggests that it should be handled with care to prevent dust formation and avoid breathing mist, gas, or vapors .Physical And Chemical Properties Analysis

Morpholino(4-nitrophenyl)methanone has a molecular weight of 236.22 . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

PET Imaging Agent in Parkinson's Disease

- Synthesis of [11C]HG-10-102-01 : Morpholino(4-nitrophenyl)methanone was used in synthesizing a potential PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This synthesis involved several steps, yielding a radiochemically pure compound with significant specific activity (Wang, Gao, Xu, & Zheng, 2017).

Clathrate Formation with Benzene

- Edge-to-face Interaction in Clathrate Formation : Research on the clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene indicated that Morpholino(4-nitrophenyl)methanone derivatives play a role in the host-guest interaction. X-ray crystal and PM6 analyses highlighted the importance of edge-to-face interaction in these processes (Eto et al., 2011).

Antitumor Activity

- Synthesis and Antitumor Activity : A derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor properties (Tang & Fu, 2018).

Pharmaceutical Intermediate Synthesis

- Practical Synthesis of Chiral 2-Morpholine : A study detailed the commercial synthesis of a chiral morpholine derivative, important as a starting material for a new investigational drug. This process involved resolution and a Grignard reaction, highlighting the compound's significance in pharmaceutical development (Kopach et al., 2009).

Synthesis of Bioactive Heterocycles

- Hirshfeld Surface Analysis of a Novel Heterocycle : The synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was undertaken, focusing on antiproliferative activity and structural characterization. This work underscores the compound's role in generating novel bioactive heterocycles (Prasad et al., 2018).

Antimicrobial and Antiviral Activity

- Substituted Benzimidazoles Synthesis : Research on the synthesis of substituted benzimidazoles, including Morpholino(4-nitrophenyl)methanone derivatives, evaluated their antimicrobial and antiviral potential, indicating selective activity against specific viruses and potential as antifungal agents (Sharma et al., 2009).

Safety And Hazards

Morpholino(4-nitrophenyl)methanone should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . If exposure limits are exceeded or irritation or other symptoms are experienced, a full-face respirator should be used .

Orientations Futures

The synthesis of morpholines, including Morpholino(4-nitrophenyl)methanone, continues to be a significant area of research, with recent advances focusing on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Future research will likely continue to explore and refine these synthesis methods.

Propriétés

IUPAC Name |

morpholin-4-yl-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZQWDRWOXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277798 | |

| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(4-nitrophenyl)methanone | |

CAS RN |

5397-76-2 | |

| Record name | 5397-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

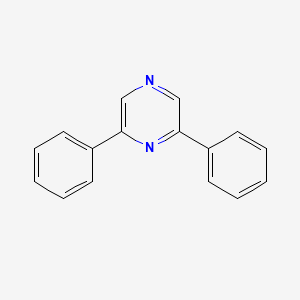

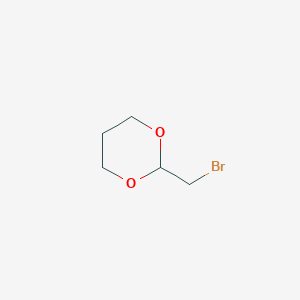

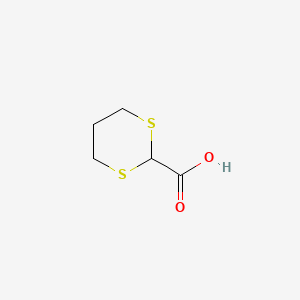

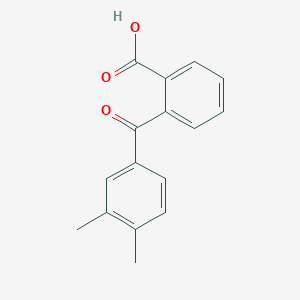

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)